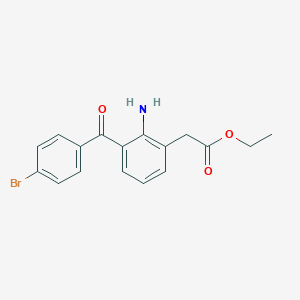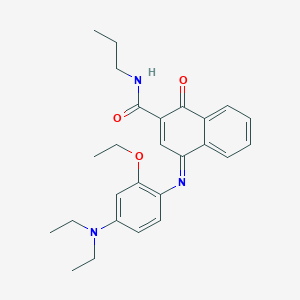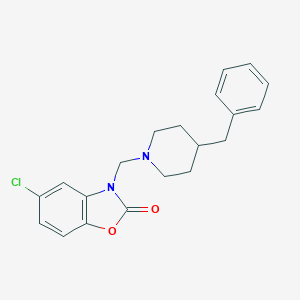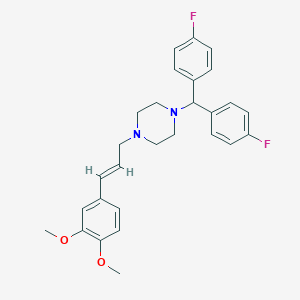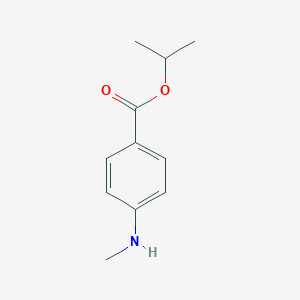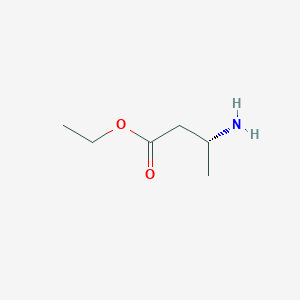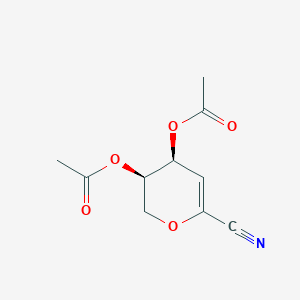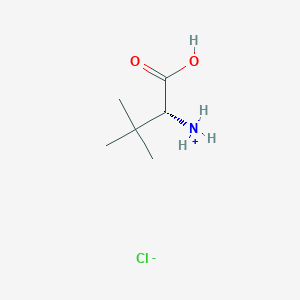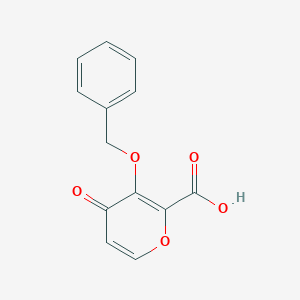
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and related compounds typically involves multicomponent reactions, condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. For example, substituted 2-aminobenzo[b]pyrans can be synthesized through three-component condensation, indicating a method that might be adaptable for synthesizing derivatives of the target compound (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, like substituted 2-aminobenzo[b]pyrans, has been established using X-ray diffraction analysis. This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, providing insights into the stereochemistry and electronic environment of the compound, which are crucial for understanding its reactivity and properties (Shestopalov, Emelianova, & Nesterov, 2003).
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds .
- Method : The reaction involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign .
- Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Inhibition of Excitatory Amino Acid Transporters (EAATs)
- Field : Biochemistry
- Application : 3S-BOAA, a compound similar to “3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid”, is used as a selective inhibitor of EAATs.
- Method : The exact method of application is not specified in the source.
- Results : The inhibition of EAATs by 3S-BOAA is one of its primary applications.
-
Synthesis of Chromane Derivatives
- Field : Organic Chemistry
- Application : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of a compound similar to "3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid" .
- Method : The exact method of application is not specified in the source .
- Results : A new, unexpected compound was isolated from the cyclization process .
-
Microwave Suzuki-Miyaura Coupling
-
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
-
Synthesis of Substituted Isoindolines
-
Microwave Suzuki-Miyaura Coupling
-
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
-
Synthesis of Substituted Isoindolines
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJBKBZMGSIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



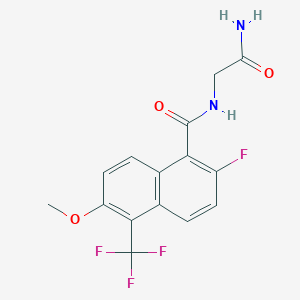
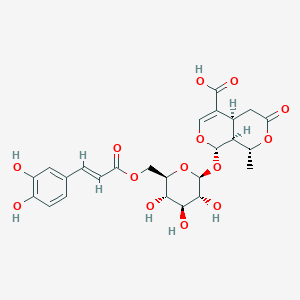
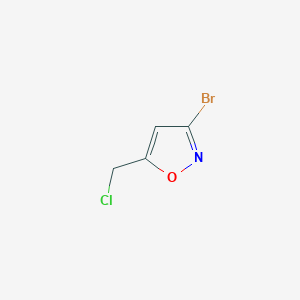
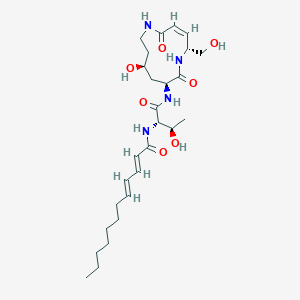
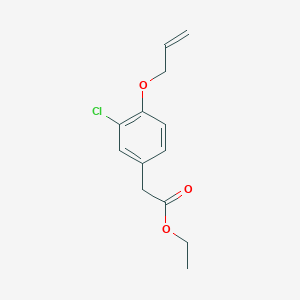
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
